molecular formula C12H13N3O2 B8319214 3-(3-Amino-pyrazol-1-ylmethyl)-benzoic acid methyl ester

3-(3-Amino-pyrazol-1-ylmethyl)-benzoic acid methyl ester

Cat. No. B8319214
M. Wt: 231.25 g/mol
InChI Key: HUVZDFAQSQQSON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07935699B2

Procedure details

The 3-(3-nitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester (1.78 g, 6.82 mmol) was dissolved in ethyl acetate (5 mL) and methanol (5 mL) was added. While stirring, a 50% slurry of raney nickel in water (1 mL) was added followed by hydrazine (1.5 mL). Immediate effervescence was observed. The reaction continued to stir and bubble for 30 min. The reaction was passed through a plug of celite and concentrated in vacuo to give a yellow oil. The oil was taken up in ethyl acetate (100 mL), washed with water (2×20 mL), saturated aqueous brine solution (20 mL), dried over magnesium sulfate and concentrated in vacuo. Purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 120 g; 15% ethyl acetate/hexanes to 100% ethyl acetate/hexanes) afforded 3-(3-amino-pyrazol-1-ylmethyl)-benzoic acid methyl ester (1.09 g, 69%) as a beige solid: H1-NMR (400 MHz, DMSO-d6) δ 3.83 (3H, s), 4.57 (2H, bs), 5.09 (2H, s), 5.41 (1H, d, J=2.0 Hz), 7.44-7.46 (3H, m), 7.76 (1H, bs), 7.82-7.84 (1H, m).
Name
3-(3-nitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][N:11]2[CH:15]=[CH:14][C:13]([N+:16]([O-])=O)=[N:12]2)[CH:5]=1.CO.NN>C(OCC)(=O)C.[Ni].O>[CH3:1][O:2][C:3](=[O:19])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([CH2:10][N:11]2[CH:15]=[CH:14][C:13]([NH2:16])=[N:12]2)[CH:5]=1

Inputs

Step One
Name
3-(3-nitro-pyrazol-1-ylmethyl)-benzoic acid methyl ester
Quantity
1.78 g
Type
reactant
Smiles
COC(C1=CC(=CC=C1)CN1N=C(C=C1)[N+](=O)[O-])=O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO
Step Three
Name
Quantity
1.5 mL
Type
reactant
Smiles
NN
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
While stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir
CUSTOM
Type
CUSTOM
Details
bubble for 30 min
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil
WASH
Type
WASH
Details
washed with water (2×20 mL), saturated aqueous brine solution (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by ISCO flash column chromatography (Teledyne Isco RediSep Flash Column 120 g; 15% ethyl acetate/hexanes to 100% ethyl acetate/hexanes)

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=CC=C1)CN1N=C(C=C1)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.09 g
YIELD: PERCENTYIELD 69%
YIELD: CALCULATEDPERCENTYIELD 69.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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